

^1H NMR and ^{13}C NMR spectra of 2-methylhexane

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Compound of Interest

Compound Name: 2-Methylhexane

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An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectra of **2-Methylhexane**

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into molecular structure. For alkanes such as **2-methylhexane** (C_7H_{16}), NMR is instrumental in unambiguously determining the carbon skeleton and the connectivity of protons. This guide offers a detailed analysis of the ^1H and ^{13}C NMR spectra of **2-methylhexane**, intended for researchers, scientists, and professionals in drug development.

^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum of **2-methylhexane** provides a direct count of the number of non-equivalent carbon environments. In **2-methylhexane**, while there are seven carbon atoms in total, symmetry results in six unique carbon signals.^[1] The two methyl groups attached to the second carbon (C2) are chemically equivalent and therefore produce a single resonance signal.^[1] The remaining five carbon atoms are in distinct chemical environments, leading to a total of six peaks in the spectrum.^[1]

All carbon signals for **2-methylhexane** appear in the typical alkane region of the spectrum (0–50 ppm).^[1] The standard for ^{13}C NMR is tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.^[1]

Table 1: ^{13}C NMR Data for **2-Methylhexane**

Carbon Atom	Chemical Shift (δ) in ppm
C1	14.18
C2	28.15
C3	38.96
C4	23.14
C5	29.88
C6	22.71
C7 (on C2)	22.71

Note: Data sourced from the Human Metabolome Database (HMDB) via PubChem.[2] The assignment of specific shifts to C1, C2, C3, C4, and C5 can vary and typically requires more advanced 2D NMR techniques for definitive confirmation. C6 and the methyl group on C2 are equivalent.

^1H NMR Spectral Analysis

The ^1H NMR spectrum of **2-methylhexane** reveals information about the different proton environments. Although the molecule contains 16 hydrogen atoms, they are distributed across 6 distinct chemical environments due to the molecule's structure.[3] The analysis of splitting patterns, which arise from spin-spin coupling between non-equivalent neighboring protons, follows the $n+1$ rule.[3][4] The integration of the area under each peak corresponds to the ratio of protons in each unique environment.[3]

Table 2: Predicted ^1H NMR Data for **2-Methylhexane**

Proton(s) on Carbon	Approx. Chemical Shift (δ) in ppm	Integration	Multiplicity	Splitting due to protons on
C1 (CH ₃)	~0.9	3H	Triplet (t)	C2
C2 (CH)	~1.5	1H	Multiplet (m)	C1, C3, C7
C3 (CH ₂)	~1.2-1.3	2H	Multiplet (m)	C2, C4
C4 (CH ₂)	~1.2-1.3	2H	Multiplet (m)	C3, C5
C5 (CH ₂)	~1.2-1.3	2H	Multiplet (m)	C4, C6
C6 (CH ₃)	~0.9	3H	Triplet (t)	C5
C7 (CH ₃ on C2)	~0.9	6H	Doublet (d)	C2

Note: The chemical shifts for aliphatic protons typically fall within the 0.7 to 1.5 ppm range.^[5] Due to the structural similarity of the methylene groups (C3, C4, C5), their signals often overlap, creating a complex multiplet.^[3]

Visualizations

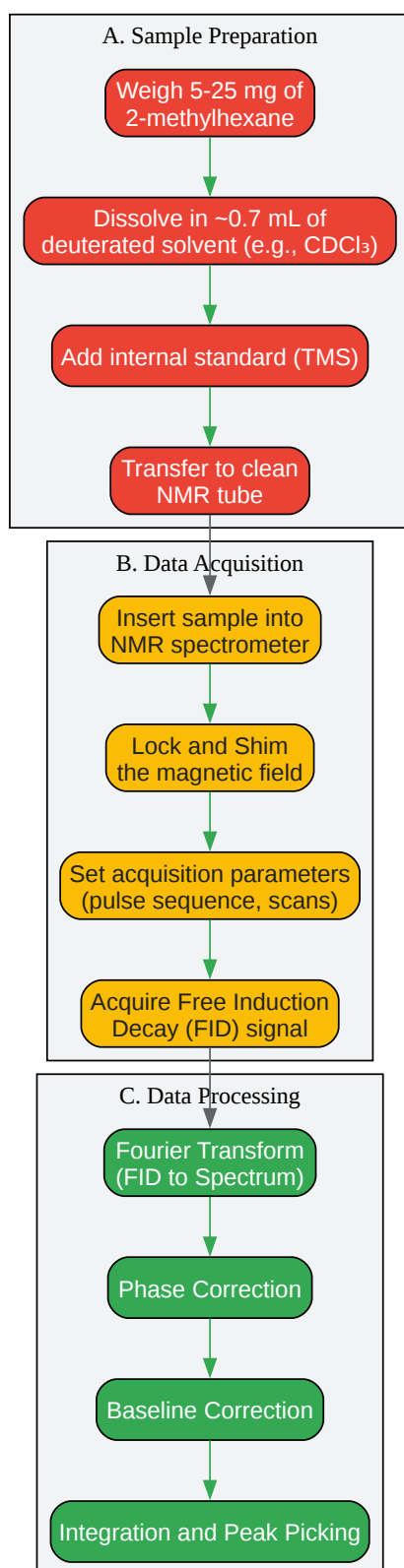
Molecular Structure and NMR Environments

The diagram below illustrates the structure of **2-methylhexane**, highlighting the distinct carbon and proton environments that give rise to the observed NMR signals.

Caption: Correlation of **2-methylhexane**'s atoms with their respective NMR signals.

Experimental Workflow for NMR Spectroscopy

The following diagram outlines the standard procedure for acquiring an NMR spectrum.



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Caption: Generalized workflow for an NMR spectroscopy experiment.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

- Sample Preparation:
 - For ^1H NMR, accurately weigh approximately 5-25 mg of **2-methylhexane**.^[6] For ^{13}C NMR, a more concentrated sample is preferable, often as much as will dissolve to form a saturated solution, to compensate for the low natural abundance and sensitivity of the ^{13}C nucleus.^{[6][7]}
 - Transfer the sample into a clean, dry 5 mm NMR tube.
 - Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3).^[3] Deuterated solvents are used to avoid large solvent signals in the ^1H NMR spectrum.^[3]
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.^{[1][3]}
 - Cap the NMR tube securely to prevent evaporation.^[6]
- Instrumental Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Locking: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field over time.
 - Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks.
 - Set the appropriate acquisition parameters, including the pulse program, number of scans, and spectral width. For ^{13}C NMR, a significantly higher number of scans is required compared to ^1H NMR.
 - Initiate the experiment to acquire the Free Induction Decay (FID) signal.
- Data Processing:

- The raw FID signal is converted into a frequency-domain spectrum using a Fourier Transform.
- The spectrum is then phased to ensure all peaks are in the positive absorptive mode.
- A baseline correction is applied to produce a flat baseline.
- The spectrum is referenced by setting the TMS peak to 0.00 ppm.
- Finally, the signals are integrated, and their chemical shifts are determined (peak picking).

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